molecular formula C9H11NOS B8410277 2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

2-Methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine

Cat. No. B8410277
M. Wt: 181.26 g/mol
InChI Key: UMCWPPXEAJDPDG-UHFFFAOYSA-N
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Patent
US04355034

Procedure details

The isothioureido compound from Example 25, Step A, (0.1 mole) in 200 ml. of tetrahydrofuran:ether (3:1 v/v) is added to excess lithium aluminum hydride under ether and nitrogen at 0° C. over 30 minutes. After stirring one hour at room temperature, it is poured into a mixture of tetrahydrofuran and saturated ammonium chloride solution. The water layer is separated and extracted with 2×400 ml. of tetrahydrofuran. The combined tetrahydrofuran solutions are dried and evaporated to dryness to give 2-methyl-3-hydroxy-4-mercaptomethyl-5-vinylpyridine.
Name
isothioureido
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
tetrahydrofuran ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CC1C(O)=C(CN[C:12](=N)[SH:13])C(C=C)=CN=1.[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.CCO[CH2:25][CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+:34].O1[CH2:39][CH2:38]CC1>>[CH3:38][C:39]1[C:21]([OH:17])=[C:20]([CH2:12][SH:13])[C:19]([CH:25]=[CH2:26])=[CH:18][N:34]=1 |f:0.1,2.3,4.5.6.7.8.9,10.11|

Inputs

Step One
Name
isothioureido
Quantity
0.1 mol
Type
reactant
Smiles
Cl.CC1=NC=C(C(=C1O)CNC(S)=N)C=C
Step Two
Name
tetrahydrofuran ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×400 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined tetrahydrofuran solutions are dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CS)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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